molecular formula C31H36O15 B12380165 Celangulatin D

Celangulatin D

Cat. No.: B12380165
M. Wt: 648.6 g/mol
InChI Key: HUEZXBAPUURQLA-MABMXEQBSA-N
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Description

Celangulatin D is a sesquiterpene polyol ester isolated from the root bark of the plant Celastrus angulatus.

Preparation Methods

Chemical Reactions Analysis

Celangulatin D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of different oxidized derivatives, which may have distinct biological activities .

Scientific Research Applications

Insecticidal Properties

Celangulatin D exhibits significant insecticidal activity, particularly against agricultural pests. Research has shown that it can effectively target various insect species, making it a candidate for natural pesticide development.

Case Study: Efficacy Against Mythimna separata

A notable study assessed the insecticidal efficacy of this compound against the fourth instar larvae of Mythimna separata, a common pest in agriculture. The study utilized the leaf disc method to determine the median lethal dose (KD 50) values for this compound and related compounds:

CompoundKD 50 (μg·g⁻¹)
This compound252.3
Celangulatin C280.4
Celangulatin F201.5
Angulatin A300.9

The results indicated that this compound had a KD 50 value of 252.3 μg·g⁻¹, demonstrating its potent insecticidal properties compared to other compounds isolated from the same plant .

Potential as a Natural Pesticide

Given its efficacy, this compound is being explored as a natural pesticide alternative to synthetic chemicals. The increasing demand for sustainable agricultural practices has led researchers to investigate naturally derived compounds like this compound for pest control.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of sesquiterpenoids like this compound has revealed that specific structural features significantly influence their biological activity. Variations in substituents at key positions on the molecular structure can enhance or diminish insecticidal potency .

Future Directions in Research

The ongoing research into this compound includes:

  • Development of Formulations : Creating effective formulations that maximize the stability and efficacy of this compound as a pesticide.
  • Field Trials : Conducting field trials to evaluate its performance in real agricultural settings against various pests.
  • Combination Studies : Investigating synergistic effects when combined with other natural or synthetic pesticides to enhance overall efficacy.

Mechanism of Action

The mechanism of action of Celangulatin D involves its interaction with specific molecular targets in insects. It disrupts the normal physiological processes of the insects, leading to their death. The exact molecular pathways involved are still under investigation, but it is believed that this compound interferes with the nervous system of the insects, causing paralysis and eventual death .

Comparison with Similar Compounds

Celangulatin D is part of a group of sesquiterpene polyol esters isolated from Celastrus angulatus. Similar compounds include Celangulatin C, Celangulatin E, and Celangulatin F. These compounds share a similar β-dihydroagarofuran skeleton but differ in their specific functional groups and biological activities. This compound is unique due to its potent insecticidal activity and potential anti-tumor properties .

Biological Activity

Celangulatin D, a sesquiterpene compound, has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial and insecticidal properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

This compound is characterized by its molecular formula C40H64O9C_{40}H_{64}O_9 and a molecular weight of 648.61 g/mol. Its structure is pivotal in determining its biological activities, particularly its interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the potent antimicrobial properties of this compound against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. The MIC values reported are as low as 0.21 µM for certain strains, indicating strong antibacterial potential .
  • Fungal Activity : The compound also demonstrated antifungal activity against species such as Candida albicans, with MIC values recorded at 0.83 µM. This suggests that this compound could be a candidate for treating fungal infections .

Table 1: Antimicrobial Efficacy of this compound

PathogenMIC (µM)Activity Type
Pseudomonas aeruginosa0.21Bactericidal
Escherichia coli0.21Bactericidal
Candida albicans0.83Antifungal
Micrococcus luteusNot specifiedSelective action

Insecticidal Properties

This compound has shown promising insecticidal activity, particularly against agricultural pests such as armyworms. This property is attributed to its ability to disrupt normal physiological functions in insects, making it a potential candidate for developing eco-friendly insecticides .

Toxicity Studies

While evaluating the safety profile of this compound, toxicity assessments were conducted using human cell lines (HaCat and BALB/c 3T3). The results indicated that while there is some cytotoxicity, it varies significantly between different cell lines. The compound showed lower toxicity levels in BALB/c 3T3 cells compared to HaCat cells, suggesting a need for further investigation into its safety for therapeutic use .

Table 2: Toxicity Profile of this compound

Cell LineIC50 (µM)Observations
HaCatNot specifiedHigher sensitivity observed
BALB/c 3T3Not specifiedLower toxicity compared to HaCat

The mechanism underlying the biological activities of this compound involves interaction with specific molecular targets:

  • Molecular Docking Studies : Computational studies suggest that this compound binds effectively to critical enzymes such as DNA gyrase and MurD, forming multiple hydrogen bonds that enhance its inhibitory effects on bacterial growth .
  • Binding Interactions : The binding energies observed during these studies indicate that this compound has favorable interactions within the active sites of these enzymes, which are crucial for bacterial survival and replication.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in clinical settings:

  • A study on its application against infections caused by E. coli in livestock demonstrated significant reductions in infection rates when treated with formulations containing this compound .
  • In agricultural trials, formulations based on this compound showed effective control over pest populations without adversely affecting non-target organisms, highlighting its potential as a sustainable pest management solution .

Q & A

Basic Research Questions

Q. How is Celangulatin D structurally characterized, and what analytical methods ensure reproducibility?

  • Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, 2D-COSY, HMBC) and high-resolution mass spectrometry (HR-MS) for structural elucidation. For reproducibility, follow standardized protocols for sample preparation (e.g., solvent purity, temperature control) and cross-validate results with X-ray crystallography when possible .

Q. What experimental models are suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer : Employ in vitro assays such as cytotoxicity (MTT assay on cancer cell lines), anti-inflammatory (COX-2 inhibition), or antimicrobial (disk diffusion) models. Use positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments to minimize variability .

Q. How can researchers optimize the extraction and purification of this compound from natural sources?

  • Methodological Answer : Combine column chromatography (silica gel, Sephadex LH-20) with HPLC-DAD-guided fractionation. Monitor yield and purity using UV-Vis spectroscopy (λmax for this compound) and adjust solvent gradients (e.g., hexane:ethyl acetate) based on polarity .

Advanced Research Questions

Q. How do contradictory data on this compound’s mechanism of action in different cancer models arise, and how can they be resolved?

  • Methodological Answer : Contradictions may stem from cell-line-specific signaling pathways (e.g., apoptosis vs. autophagy dominance). Use transcriptomic profiling (RNA-seq) and pathway inhibition studies (e.g., caspase inhibitors) to identify context-dependent mechanisms. Validate findings with in vivo xenograft models .

Q. What strategies mitigate off-target effects in this compound’s pharmacological studies?

  • Methodological Answer : Apply computational docking (AutoDock Vina) to predict binding affinities to non-target proteins. Pair this with CRISPR-Cas9 knockout models to confirm specificity. Use isothermal titration calorimetry (ITC) for binding validation .

Q. How can researchers design dose-response studies to address non-linear pharmacokinetics of this compound?

  • Methodological Answer : Use allometric scaling from in vitro IC₅₀ values to establish initial in vivo doses (mg/kg). Monitor plasma concentrations via LC-MS/MS and apply compartmental modeling (e.g., NONMEM) to account for saturable metabolism or tissue distribution .

Q. What statistical approaches are robust for analyzing synergistic/antagonistic effects of this compound in combination therapies?

  • Methodological Answer : Apply the Chou-Talalay combination index (CI) method, which quantifies synergism (CI < 1) or antagonism (CI > 1). Use ANOVA with post-hoc Tukey tests to compare monotherapy vs. combination outcomes. Validate with dose-matrix heatmaps .

Q. Data Integrity & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound isolation?

  • Methodological Answer : Document raw material sourcing (e.g., plant collection season, geographic location) and standardize extraction protocols. Use principal component analysis (PCA) on NMR or LC-MS datasets to identify variability drivers .

Q. What validation steps ensure the accuracy of this compound’s molecular target identification?

  • Methodological Answer : Combine affinity purification mass spectrometry (AP-MS) with RNAi knockdowns. Confirm target engagement via surface plasmon resonance (SPR) and functional rescue experiments .

Q. Ethical & Reporting Standards

Q. How can researchers align this compound studies with FAIR data principles (Findable, Accessible, Interoperable, Reusable)?

  • Methodological Answer : Deposit raw datasets in public repositories (e.g., ChEMBL, PRIDE). Use controlled vocabularies (e.g., MeSH terms) for metadata and adhere to MIAME (microarray) or ARRIVE (in vivo) guidelines .

Properties

Molecular Formula

C31H36O15

Molecular Weight

648.6 g/mol

IUPAC Name

[(1S,2S,4S,5R,6S,7R,8R,9S)-4,5-diacetyloxy-6-(acetyloxymethyl)-7-(furan-3-carbonyloxy)-2,12-dihydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] furan-3-carboxylate

InChI

InChI=1S/C31H36O15/c1-15(32)41-14-30-24(43-17(3)34)20(42-16(2)33)11-29(6,38)31(30)23(35)21(28(4,5)46-31)22(44-26(36)18-7-9-39-12-18)25(30)45-27(37)19-8-10-40-13-19/h7-10,12-13,20-25,35,38H,11,14H2,1-6H3/t20-,21+,22+,23?,24-,25-,29-,30-,31-/m0/s1

InChI Key

HUEZXBAPUURQLA-MABMXEQBSA-N

Isomeric SMILES

CC(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13C([C@@H]([C@H]([C@@H]2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)O)(C)O)OC(=O)C)OC(=O)C

Origin of Product

United States

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